Cas no 845872-49-3 (Benzothiophene-5-boronic acid)

Benzothiophene-5-boronic acid is a heterocyclic boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in organic synthesis. Its boronic acid functional group enables efficient coupling with aryl or vinyl halides, making it valuable in pharmaceutical and materials science research. The benzothiophene core provides structural rigidity and electronic properties that enhance reactivity and selectivity in catalytic transformations. This compound is particularly useful in the synthesis of complex molecules, including bioactive compounds and conjugated polymers. High purity and stability under standard handling conditions ensure reliable performance in demanding synthetic applications. Proper storage under inert conditions is recommended to maintain its reactivity.
Benzothiophene-5-boronic acid structure
Benzothiophene-5-boronic acid structure
商品名:Benzothiophene-5-boronic acid
CAS番号:845872-49-3
MF:C8H7BO2S
メガワット:178.01598
MDL:MFCD06740319
CID:716382
PubChem ID:16640610

Benzothiophene-5-boronic acid 化学的及び物理的性質

名前と識別子

    • Boronic acid,B-benzo[b]thien-5-yl-
    • 5-BENZOTHIOPHENEBORONIC ACID
    • benzo[b]thiophen-5-ylboronic acid
    • 1-BENZOTHIEN-5-YLBORONIC ACID
    • benzo[b]thiophene-5-boronic acid
    • Benzothiophen-5-ylboronic acid
    • benzothiophene-5-boronic acid
    • benzo[b]thiophen-5-ylboronicacid
    • FT-0761534
    • VIB87249
    • AB29068
    • MFCD06740319
    • 1-benzothiophen-5-ylboronic acid
    • BS-24256
    • LVRZWFSXTOTWTH-UHFFFAOYSA-N
    • SCHEMBL289652
    • AKOS003237295
    • (1-BENZOTHIOPHEN-5-YL)BORONIC ACID
    • EN300-197954
    • DTXSID70586321
    • 845872-49-3
    • F73892
    • DA-02446
    • Benzothiophene-5-boronic acid
    • MDL: MFCD06740319
    • インチ: InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H
    • InChIKey: LVRZWFSXTOTWTH-UHFFFAOYSA-N
    • ほほえんだ: B(c1ccc2c(c1)ccs2)(O)O

計算された属性

  • せいみつぶんしりょう: 178.02600
  • どういたいしつりょう: 178.026
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.7A^2

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 390.2±34.0 °C at 760 mmHg
  • フラッシュポイント: 189.8±25.7 °C
  • 屈折率: 1.669
  • PSA: 68.70000
  • LogP: 0.58110
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

Benzothiophene-5-boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD309321-5g
Benzo[b]thiophen-5-ylboronic acid
845872-49-3 98%
5g
¥2911.0 2024-04-18
Ambeed
A434283-5g
Benzo[b]thiophen-5-ylboronic acid
845872-49-3 98%
5g
$528.0 2025-02-25
Enamine
EN300-197954-0.1g
(1-benzothiophen-5-yl)boronic acid
845872-49-3
0.1g
$46.0 2023-09-16
Enamine
EN300-197954-2.5g
(1-benzothiophen-5-yl)boronic acid
845872-49-3
2.5g
$362.0 2023-09-16
Ambeed
A434283-1g
Benzo[b]thiophen-5-ylboronic acid
845872-49-3 98%
1g
$154.0 2025-02-25
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD309321-1g
Benzo[b]thiophen-5-ylboronic acid
845872-49-3 98%
1g
¥832.0 2024-04-18
Fluorochem
024828-1g
5-Benzothiopheneboronic acid
845872-49-3 97%
1g
£476.00 2022-02-28
TRC
B206928-50mg
Benzothiophene-5-boronic acid
845872-49-3
50mg
$ 127.00 2023-04-19
Matrix Scientific
205819-1g
Benzothiophene-5-boronic acid, 97%
845872-49-3 97%
1g
$545.00 2023-09-05
Enamine
EN300-197954-10.0g
(1-benzothiophen-5-yl)boronic acid
845872-49-3
10g
$793.0 2023-05-23

Benzothiophene-5-boronic acid 合成方法

Benzothiophene-5-boronic acid 関連文献

Benzothiophene-5-boronic acidに関する追加情報

Recent Advances in the Application of Benzothiophene-5-boronic acid (CAS: 845872-49-3) in Chemical Biology and Pharmaceutical Research

Benzothiophene-5-boronic acid (CAS: 845872-49-3) has emerged as a pivotal compound in chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This boronic acid derivative, characterized by the benzothiophene scaffold, has garnered significant attention for its applications in drug discovery, material science, and chemical biology. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

One of the most notable advancements involves the use of Benzothiophene-5-boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. Researchers have successfully employed this compound to construct complex heterocyclic frameworks, which are prevalent in many FDA-approved drugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Benzothiophene-5-boronic acid in the synthesis of novel BTK (Bruton's tyrosine kinase) inhibitors, showcasing its potential in treating B-cell malignancies.

In addition to its synthetic utility, Benzothiophene-5-boronic acid has been explored for its role in chemical biology. A recent breakthrough study in Nature Chemical Biology revealed its application as a molecular probe for detecting reactive oxygen species (ROS) in live cells. The boronic acid moiety's ability to selectively bind with ROS makes it a valuable tool for studying oxidative stress-related diseases, such as cancer and neurodegenerative disorders. This discovery opens new avenues for diagnostic and therapeutic applications.

Furthermore, the compound's potential in targeted drug delivery systems has been investigated. A 2024 report in Advanced Drug Delivery Reviews highlighted its incorporation into nanocarriers for site-specific drug release. The boronic acid group's pH-dependent reactivity enables controlled drug release in acidic tumor microenvironments, enhancing therapeutic efficacy while minimizing off-target effects. This innovative approach holds promise for improving cancer treatment outcomes.

Despite these advancements, challenges remain in optimizing the stability and bioavailability of Benzothiophene-5-boronic acid-derived compounds. Recent computational studies, leveraging molecular dynamics simulations, have provided insights into structural modifications that could enhance these properties. For example, a 2023 study in the Journal of Chemical Information and Modeling proposed fluorination strategies to improve metabolic stability without compromising binding affinity.

In conclusion, Benzothiophene-5-boronic acid (CAS: 845872-49-3) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its multifaceted applications—from synthetic chemistry to targeted therapeutics—underscore its importance in advancing drug discovery and development. Future research directions may focus on expanding its utility in novel therapeutic modalities and refining its physicochemical properties for enhanced clinical translation.

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